

Physical properties of N-methylbicyclo[3.1.0]hexan-3-amine

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Compound of Interest

Compound Name: *N-methylbicyclo[3.1.0]hexan-3-amine*

Cat. No.: B3009545

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N-methylbicyclo[3.1.0]hexan-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of growing interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and cyclopentane rings, makes it a valuable scaffold for the design of conformationally constrained molecules. This structural feature can enhance binding affinity and selectivity for biological targets. The bicyclo[3.1.0]hexane core is notably present in a variety of bioactive compounds, including potent and selective ligands for adenosine receptors, which are implicated in numerous physiological and pathological processes.

This technical guide provides a comprehensive overview of the known physical properties, a detailed representative synthesis protocol, and the expected spectroscopic characteristics of **N-methylbicyclo[3.1.0]hexan-3-amine**. Furthermore, it elucidates the key signaling pathways associated with adenosine receptors, a primary target class for compounds containing the bicyclo[3.1.0]hexane moiety.

Physical and Chemical Properties

Experimentally determined physical properties for **N-methylbicyclo[3.1.0]hexan-3-amine** are not readily available in the published literature. The following tables summarize key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	N-methylbicyclo[3.1.0]hexan-3-amine
CAS Number	1780459-81-5[1][2]
Molecular Formula	C ₇ H ₁₃ N[3]
Molecular Weight	111.18 g/mol [3]
Canonical SMILES	CNC1CC2CC2C1[3]
InChI Key	CEZIHBBMICNRJI-UHFFFAOYSA-N[3]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.2	PubChem[3]
Topological Polar Surface Area	12 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	1	PubChem[3]
Exact Mass	111.10480024 g/mol	PubChem[3]
Monoisotopic Mass	111.10480024 g/mol	PubChem[3]

Experimental Protocols

Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine via Reductive Amination

While a specific, detailed protocol for the synthesis of **N-methylbicyclo[3.1.0]hexan-3-amine** is not extensively documented, a common and effective method for its preparation is the reductive amination of bicyclo[3.1.0]hexan-3-one.^[4] This general approach is widely used for the synthesis of secondary amines from ketones.^[5]

Reaction Scheme:

Materials and Reagents:

- Bicyclo[3.1.0]hexan-3-one
- Methylamine (solution in THF or ethanol, or as hydrochloride salt)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diatomaceous earth (e.g., Celite®)

Procedure:

- **Reaction Setup:** To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or DCE (approximately 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.5-2.0 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

- **Imine Formation:** Add glacial acetic acid (1.0-1.2 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.
- **Reduction:** Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent product tailing.
- **Characterization:** The purified **N-methylbicyclo[3.1.0]hexan-3-amine** should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization (Expected)

Due to the lack of published experimental spectra for **N-methylbicyclo[3.1.0]hexan-3-amine**, the following are expected characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy:

- **N-CH₃:** A singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.6 ppm.
- **N-H:** A broad singlet, the chemical shift of which is concentration-dependent, typically between 0.5 and 2.5 ppm.

- CH-N: A multiplet in the region of 2.5-3.5 ppm.
- Bicyclic Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5 ppm), characteristic of the strained bicyclo[3.1.0]hexane system.^[6] The cyclopropyl protons are expected at the highest field.

¹³C NMR Spectroscopy:

- N-CH₃: A signal in the range of 30-40 ppm.
- CH-N: A signal in the range of 50-65 ppm.
- Bicyclic Carbons: A set of signals in the aliphatic region (approximately 10-45 ppm).

Infrared (IR) Spectroscopy:

- N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
- C-H Stretch: Multiple bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system and the methyl group.
- N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, though it can be weak for secondary amines.
- C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range.

Mass Spectrometry:

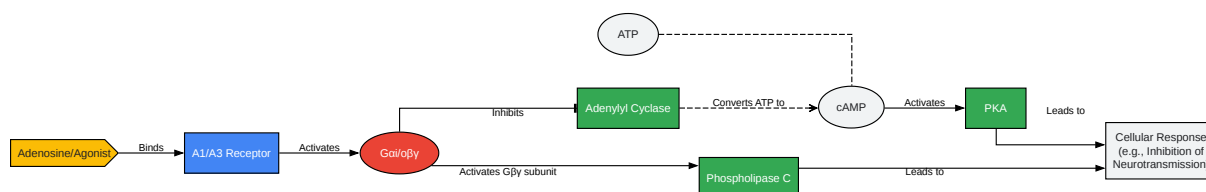
- Molecular Ion (M⁺): An odd molecular weight peak at m/z 111, consistent with the nitrogen rule.
- Fragmentation: The primary fragmentation pathway is expected to be α-cleavage, leading to the loss of an ethyl or a cyclopropyl-containing radical from the carbon adjacent to the nitrogen, resulting in a stable iminium cation.

Biological Context: Adenosine Receptor Signaling

The bicyclo[3.1.0]hexane scaffold is a key component in the design of selective adenosine receptor agonists. Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptors: A₁, A_{2a}, A_{2e}, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive therapeutic targets.

Adenosine A₁ and A₃ Receptor Signaling Pathway

The A₁ and A₃ adenosine receptors primarily couple to inhibitory G proteins (G_i/G_o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gβγ subunits released from G_i/G_o can activate various downstream effectors, including inwardly rectifying potassium channels and phospholipase C (PLC), leading to the modulation of ion channel activity and intracellular calcium mobilization.

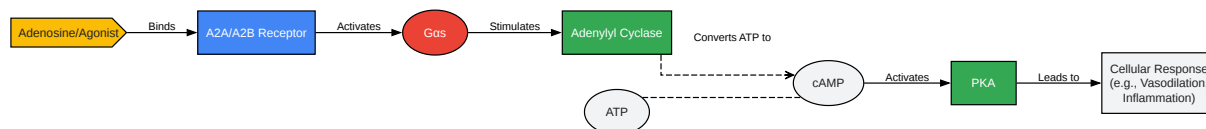


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Caption: A₁ and A₃ receptor signaling cascade.

Adenosine A_{2a} and A_{2e} Receptor Signaling Pathway

The A_{2a} and A_{2e} adenosine receptors are coupled to stimulatory G proteins (G_s). Upon activation, G_s stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream target proteins, resulting in a cellular response. The A_{2e} receptor can also couple to G_q, activating the PLC pathway.



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Caption: A_{2a} and A_{2e} receptor signaling cascade.

Conclusion

N-methylbicyclo[3.1.0]hexan-3-amine represents a structurally significant molecule with considerable potential in the development of novel therapeutics, particularly as a scaffold for adenosine receptor ligands. While a comprehensive experimental characterization of its physical properties is yet to be published, this guide provides a foundational understanding based on its chemical nature, predicted properties, and the characteristics of closely related analogs. The outlined synthesis protocol offers a viable route for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The elucidation of the adenosine receptor signaling pathways highlights the biological context in which this and similar molecules are being investigated, underscoring the importance of the bicyclo[3.1.0]hexane core in modern medicinal chemistry. Further experimental investigation into the precise physicochemical and pharmacological properties of **N-methylbicyclo[3.1.0]hexan-3-amine** is warranted to fully explore its therapeutic potential.

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